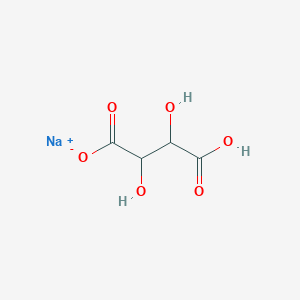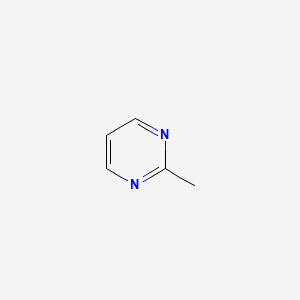
sodium;2,3,4-trihydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3,4-trihydroxy-4-oxobutanoate, also known as sodium bitartrate or monosodium tartrate, is a white crystalline powder with the molecular formula C4H5NaO6 and a molecular weight of 172.07 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate . The reaction involves dissolving tartaric acid in water and then adding sodium hydroxide or sodium carbonate to neutralize the solution. The resulting solution is then filtered, and the filtrate is allowed to crystallize to obtain sodium bitartrate.
Industrial Production Methods
In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the controlled addition of sodium hydroxide or sodium carbonate to a tartaric acid solution, followed by filtration and crystallization. The crystals are then dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tartaric acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Sodium;2,3,4-trihydroxy-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and used in pharmaceutical formulations.
Industry: Utilized in food processing, cosmetics, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;2,3,4-trihydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems . Additionally, it may influence enzymatic activities and metabolic pathways through its interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen tartrate
- Choline bitartrate
- Potassium bitartrate
Uniqueness
Sodium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity .
Properties
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B7884581.png)





